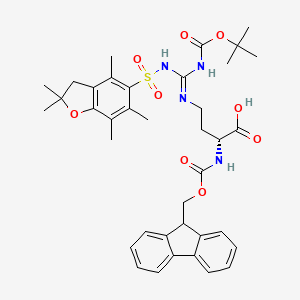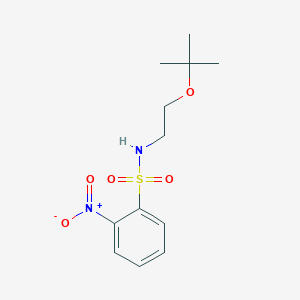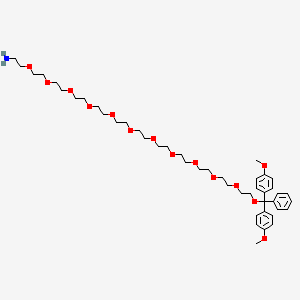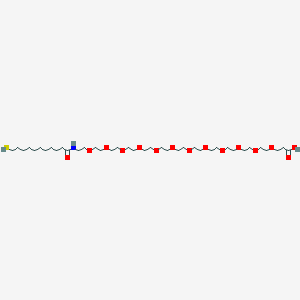![molecular formula C41H77N5O20 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9](/img/structure/B6363016.png)
HOOC-dPEG(4)-[PEG(12)-OMe]3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C104H203N5O50 and a molecular weight of 2323.7 g/mol. The structure consists of a carboxyl group (HOOC) attached to a dPEG(4) chain, which is further linked to three PEG(12)-OMe chains. This unique structure imparts the compound with distinct properties that make it valuable in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HOOC-dPEG(4)-[PEG(12)-OMe]3 typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group (HOOC) is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling with dPEG(4): The activated carboxyl group is then coupled with a dPEG(4) chain under mild conditions, typically in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Attachment of PEG(12)-OMe Chains: The dPEG(4) chain is further reacted with PEG(12)-OMe chains using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation and Coupling: Large quantities of the carboxyl group and dPEG(4) are activated and coupled in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
化学反応の分析
Types of Reactions
HOOC-dPEG(4)-[PEG(12)-OMe]3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
HOOC-dPEG(4)-[PEG(12)-OMe]3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other industrial materials.
作用機序
The mechanism of action of HOOC-dPEG(4)-[PEG(12)-OMe]3 involves its interaction with molecular targets through its functional groups. The carboxyl group (HOOC) can form covalent bonds with amine groups on biomolecules, while the PEG chains provide steric stabilization and solubility. This allows the compound to enhance the stability and bioavailability of therapeutic agents, making it an effective component in drug delivery systems.
類似化合物との比較
Similar Compounds
HOOC-dPEG(4)-[PEG(8)-OMe]3: Similar structure but with shorter PEG chains.
HOOC-dPEG(6)-[PEG(12)-OMe]3: Similar structure but with a longer dPEG chain.
HOOC-dPEG(4)-[PEG(12)-OH]3: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
HOOC-dPEG(4)-[PEG(12)-OMe]3 is unique due to its specific combination of dPEG(4) and PEG(12)-OMe chains, which provide an optimal balance of stability, solubility, and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in drug delivery and biomolecule modification.
特性
CAS番号 |
1334178-04-9 |
|---|---|
分子式 |
C41H77N5O20 |
分子量 |
960.1 g/mol |
IUPAC名 |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]-2-[[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H77N5O20/c47-12-23-58-19-8-43-36(51)4-16-64-32-41(33-65-17-5-37(52)44-9-20-59-24-13-48,34-66-18-6-38(53)45-10-21-60-25-14-49)46-39(54)7-15-57-26-28-62-30-31-63-29-27-61-22-11-42-35(50)2-1-3-40(55)56/h47-49H,1-34H2,(H,42,50)(H,43,51)(H,44,52)(H,45,53)(H,46,54)(H,55,56) |
InChIキー |
CSABQEWMYVJCPT-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
正規SMILES |
C(CC(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCO)(COCCC(=O)NCCOCCO)COCCC(=O)NCCOCCO)CC(=O)O |
関連するCAS |
1334178-04-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)




![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)


![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)




